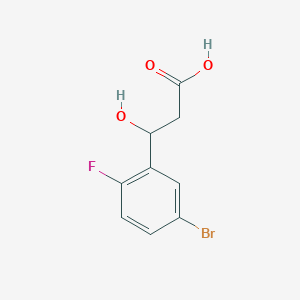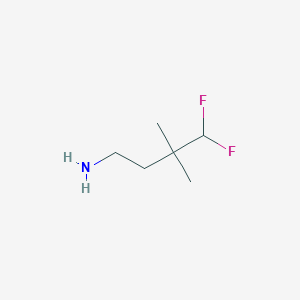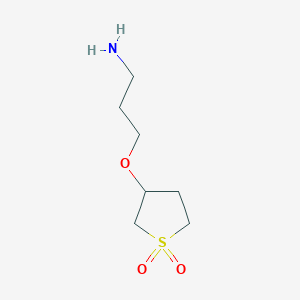
3-(3-Aminopropoxy)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminopropoxy)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol . This compound is characterized by the presence of a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and an aminopropoxy group attached to it. The 1,1-dioxide designation indicates that the sulfur atom in the thiophene ring is bonded to two oxygen atoms, forming a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropoxy)tetrahydrothiophene 1,1-dioxide typically involves the following steps:
Oxidation of Tetrahydrothiophene: Tetrahydrothiophene is oxidized to tetrahydrothiophene 1,1-dioxide using oxidizing agents such as hydrogen peroxide or peracids like m-chloroperbenzoic acid.
Nucleophilic Substitution: The resulting tetrahydrothiophene 1,1-dioxide undergoes nucleophilic substitution with 3-aminopropanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropoxy)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrahydrothiophene derivatives.
Scientific Research Applications
3-(3-Aminopropoxy)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropoxy)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride
- 3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide
- 3-(3-Methylphenoxy)tetrahydrothiophene 1,1-dioxide
Uniqueness
3-(3-Aminopropoxy)tetrahydrothiophene 1,1-dioxide is unique due to its specific aminopropoxy substitution, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C7H15NO3S/c8-3-1-4-11-7-2-5-12(9,10)6-7/h7H,1-6,8H2 |
InChI Key |
UJJTZLFUKBPXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


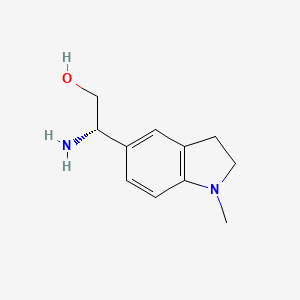
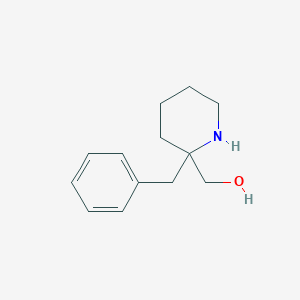
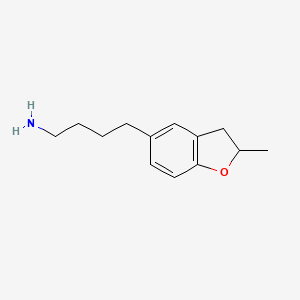

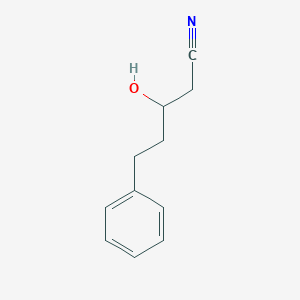
![2-[3-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13609527.png)
![3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13609532.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanoic acid](/img/structure/B13609537.png)
aminedihydrochloride](/img/structure/B13609549.png)

